N-Methyl-D-glucamine dithiocarbamate N-Methyl-D-glucamine dithiocarbamate Norathiol, also called NOX-100, is a nitric oxide (NO) scavenger potentially for the prevention of hypotension during hemodialysis and septic shock.
Brand Name: Vulcanchem
CAS No.: 94161-07-6
VCID: VC0537475
InChI: InChI=1S/C8H17NO5S2/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10/h4-7,10-14H,2-3H2,1H3,(H,15,16)/t4-,5+,6+,7+/m0/s1
SMILES: CN(CC(C(C(C(CO)O)O)O)O)C(=S)S
Molecular Formula: C8H16NNaO5S2
Molecular Weight: 293.3 g/mol

N-Methyl-D-glucamine dithiocarbamate

CAS No.: 94161-07-6

Cat. No.: VC0537475

Molecular Formula: C8H16NNaO5S2

Molecular Weight: 293.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-Methyl-D-glucamine dithiocarbamate - 94161-07-6

Specification

CAS No. 94161-07-6
Molecular Formula C8H16NNaO5S2
Molecular Weight 293.3 g/mol
IUPAC Name methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid
Standard InChI InChI=1S/C8H17NO5S2/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10/h4-7,10-14H,2-3H2,1H3,(H,15,16)/t4-,5+,6+,7+/m0/s1
Standard InChI Key PLQRBFAACWRSKF-LJTMIZJLSA-M
Isomeric SMILES CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)[S-].[Na+]
SMILES CN(CC(C(C(C(CO)O)O)O)O)C(=S)S
Canonical SMILES CN(CC(C(C(C(CO)O)O)O)O)C(=S)[S-].[Na+]
Appearance Solid powder

Introduction

Chemical Structure and Characterization

Molecular Architecture and Synthesis

N-Methyl-D-glucamine dithiocarbamate is synthesized via the reaction of N-Methyl-D-glucamine with carbon disulfide under alkaline conditions, yielding sodium or ammonium salts . The compound’s structure features a dithiocarbamate group (N(CS2)-\text{N}(\text{CS}_2^−)) attached to the N-methyl-D-glucamine backbone, a sugar alcohol derivative. This configuration enhances water solubility, distinguishing it from lipophilic dithiocarbamates like diethyldithiocarbamate .

The IUPAC name, N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioate, reflects its stereochemical complexity, with five hydroxyl groups contributing to its hydrophilic nature .

Table 1: Key Chemical Properties of N-Methyl-D-glucamine Dithiocarbamate

PropertyValue
Molecular FormulaC8H17NO5S2\text{C}_8\text{H}_{17}\text{NO}_5\text{S}_2
Monoisotopic Mass271.0548 Da
CAS Number91840-27-6
SolubilityHighly water-soluble
Derivative StabilityStable as TMS-derivatized form

Spectroscopic Analysis

Predicted GC-MS spectra of the tris(trimethylsilyl) (TMS) derivative reveal fragmentation patterns consistent with its molecular structure. Peaks at m/z 271.05 correspond to the molecular ion, while secondary fragments at m/z 73 and 147 indicate TMS group losses . Nuclear magnetic resonance (NMR) studies of cadmium-ligand complexes in bile demonstrate rapid ligand exchange, corroborating the compound’s dynamic metal-binding behavior .

Pharmacological Applications

Cadmium Chelation Therapy

N-Methyl-D-glucamine dithiocarbamate exhibits dose-dependent efficacy in cadmium detoxification. In acute intoxication models, intraperitoneal administration (≥1.1 mmol/kg) protects 95% of mice from lethal cadmium chloride doses (10 mg/kg), reducing hepatic and renal cadmium levels by 40% and 71%, respectively . Chronic exposure studies show repeated dosing mobilizes aged cadmium deposits, with minimal redistribution to the brain .

Table 2: Comparative Efficacy of Dithiocarbamates in Cadmium Mobilization

CompoundKidney Cadmium ReductionLiver Cadmium Reduction
N-Methyl-D-glucamine DTC71%40%
Na Diethyldithiocarbamate89%38%
NH4DHE-DTC68%32%

Immunomodulatory Profile

Unlike sodium diethyl dithiocarbamate, which suppresses mitogen-induced lymphoproliferation by 80%, N-Methyl-D-glucamine dithiocarbamate inhibits thymidine incorporation by only 15–20%, preserving immune function . This disparity stems from the latter’s hydrophilicity, which limits membrane disruption and intracellular toxicity .

Mechanisms of Action

Metal-Ligand Exchange Dynamics

N-Methyl-D-glucamine dithiocarbamate facilitates cadmium excretion via biliary pathways, with 113Cd^{113}\text{Cd} NMR studies confirming rapid ligand exchange in vivo . The compound’s hydroxyl-rich structure enhances metal coordination, enabling competitive displacement of cadmium from metallothionein complexes .

Molecular Interactions

Hansch π-parameter analyses reveal that substituent polarity and molecular weight govern cadmium mobilization efficiency. Derivatives with methoxybenzyl groups exhibit superior efficacy, achieving 89% renal cadmium clearance in murine models .

Recent Advances and Future Directions

Structural Derivatives

Methoxybenzyl-gluco-octamine derivatives demonstrate enhanced cadmium mobilization, achieving 89% renal clearance in preclinical trials . Computational models predict further gains by optimizing substituent π-parameters and molecular weight .

Clinical Translation Challenges

Despite promising data, human studies are lacking. Dose-response relationships, long-term safety, and interactions with other chelators (e.g., DMSA) require rigorous evaluation .

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